Rhodomyrtosone I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

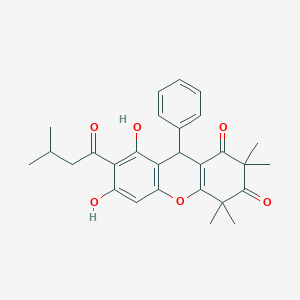

Structure

3D Structure

Properties

Molecular Formula |

C28H30O6 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-phenyl-9H-xanthene-1,3-dione |

InChI |

InChI=1S/C28H30O6/c1-14(2)12-16(29)20-17(30)13-18-21(23(20)31)19(15-10-8-7-9-11-15)22-24(32)27(3,4)26(33)28(5,6)25(22)34-18/h7-11,13-14,19,30-31H,12H2,1-6H3 |

InChI Key |

IUCQPLXKIAOHNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2C4=CC=CC=C4)C(=O)C(C(=O)C3(C)C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The intricate biosynthetic pathway of acylphloroglucinols in Myrtaceae: A technical guide for researchers

An in-depth exploration of the molecular machinery, regulatory mechanisms, and experimental methodologies underlying the production of pharmacologically significant acylphloroglucinols in the Myrtaceae plant family.

The Myrtaceae family, encompassing iconic genera such as Eucalyptus, Syzygium, and Melaleuca, is a rich source of structurally diverse and biologically active acylphloroglucinols. These specialized metabolites, characterized by a phloroglucinol core with an acyl side chain, exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of these valuable compounds, with a focus on the core enzymatic steps, quantitative data, and detailed experimental protocols to aid researchers in this field.

The Core Biosynthetic Pathway: A Polyketide Synthase-Driven Assembly

The biosynthesis of acylphloroglucinols in Myrtaceae originates from the polyketide pathway, a fundamental route for the production of a vast array of natural products. The key enzymatic player in this process is a Type III polyketide synthase (PKS) , a chalcone synthase (CHS)-like enzyme. These enzymes catalyze the iterative condensation of a starter molecule, an acyl-CoA unit, with several extender units, typically malonyl-CoA.

The proposed biosynthetic pathway for a simple acylphloroglucinol core is as follows:

-

Initiation: The biosynthesis is initiated with a specific acyl-CoA starter unit. The nature of this starter unit determines the type of acyl side chain in the final acylphloroglucinol.

-

Elongation: The starter unit is then sequentially condensed with three molecules of malonyl-CoA. Each condensation step involves a decarboxylation of malonyl-CoA to generate a reactive carbanion that attacks the growing polyketide chain.

-

Cyclization and Aromatization: Following the three rounds of condensation, the resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation to form the characteristic phloroglucinol ring. Subsequent tautomerization leads to the stable aromatic phloroglucinol core.

While the general framework of the pathway is established, the specific Type III PKS enzymes responsible for the synthesis of the diverse array of acylphloroglucinols in various Myrtaceae species are still under active investigation. Recent studies have identified a diverse family of Type III PKS gene fragments in Eucalyptus camaldulensis and Eucalyptus robusta, suggesting a multiplicity of enzymes with potentially different substrate specificities, contributing to the chemical diversity of acylphloroglucinols in this genus.

Further complexity is introduced through various "tailoring" modifications to the basic acylphloroglucinol scaffold. These modifications, catalyzed by a suite of tailoring enzymes, can include:

-

Formylation: The addition of a formyl group is a common modification, leading to the formation of formylated acylphloroglucinols.

-

Methylation: O- and C-methylation further diversify the structures.

-

Dimerization and Trimerization: Monomeric acylphloroglucinols can undergo oxidative coupling to form complex dimers and trimers.

-

Meroterpenoid formation: Acylphloroglucinol moieties can be linked to terpene units, creating hybrid molecules known as meroterpenoids.

These tailoring reactions significantly expand the structural and functional diversity of acylphloroglucinols in Myrtaceae.

An In-depth Technical Guide to the Physicochemical Properties of Rhodomyrtosone I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtosone I is a member of the acylphloroglucinol class of natural products, isolated from the fruits of Rhodomyrtus tomentosa (Aiton) Hassk. This plant, also known as rose myrtle, has a history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including infectious diseases. The acylphloroglucinols are a significant class of secondary metabolites known for their diverse and potent biological activities. While research has extensively focused on its analogue, rhodomyrtone, this compound represents a structurally related compound with potential pharmacological significance. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols and the context of its biological activity based on related compounds.

Physicochemical Properties

The structural characterization of this compound was first reported by Hiranrat in 2010 as part of a doctoral thesis on the chemical constituents of Rhodomyrtus tomentosa.[1] While detailed spectral data from the primary literature is not widely available, the fundamental physicochemical properties have been established and are summarized below.

General Properties

| Property | Value | Source |

| Chemical Formula | C₂₈H₃₀O₆ | [1] |

| Molecular Weight | 462.53 g/mol | [1] |

| CAS Number | 1402725-98-7 | [1] |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

Solubility

This compound is reported to be soluble in a range of organic solvents, which is typical for compounds of this class. This solubility profile is crucial for its extraction, purification, and formulation for biological assays.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Spectral Data

The structure of this compound was elucidated using a combination of spectroscopic techniques.[1] While the raw spectral data is not readily accessible in public databases, the methods used for characterization are standard for natural product chemistry.

| Technique | Status |

| UV-Vis Spectroscopy | Characterized, data not publicly available |

| Infrared (IR) Spectroscopy | Characterized, data not publicly available |

| ¹H NMR Spectroscopy | Characterized, data not publicly available |

| ¹³C NMR Spectroscopy | Characterized, data not publicly available |

| Mass Spectrometry (MS) | Characterized, data not publicly available |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and characterization of acylphloroglucinols like this compound from Rhodomyrtus tomentosa.

Isolation and Purification of this compound

This protocol is a generalized procedure based on methodologies reported for the isolation of rhodomyrtosones from Rhodomyrtus tomentosa.[2][3]

1. Plant Material Collection and Preparation:

-

Collect fresh fruits of Rhodomyrtus tomentosa.

-

Wash the fruits to remove any debris and air-dry them in the shade.

-

Once fully dried, grind the fruits into a fine powder using a mechanical grinder.

2. Solvent Extraction:

-

Macerate the powdered fruit material in 95% ethanol at room temperature for a period of 5-7 days. The solvent-to-sample ratio is typically 10:1 (v/w).

-

Filter the extract to separate the solvent from the plant residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction of the compounds.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

3. Chromatographic Separation:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with a UV lamp and/or an appropriate staining reagent.

-

Pool the fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing this compound using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

4. Structure Elucidation:

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Elucidate the structure of the purified this compound using spectroscopic methods, including Mass Spectrometry, ¹H NMR, ¹³C NMR, UV-Vis, and IR spectroscopy.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the currently available literature. However, based on the well-documented activities of its close structural analogs, Rhodomyrtone and Rhodomyrtosone B, it is plausible that this compound possesses similar pharmacological properties.

Rhodomyrtone is known for its potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Furthermore, Rhodomyrtone has demonstrated anti-inflammatory and anti-cancer activities.[2]

Potential Signaling Pathway Modulation

The anti-inflammatory and anti-metastatic effects of rhodomyrtone have been attributed to its ability to modulate key cellular signaling pathways. For instance, rhodomyrtone has been shown to inhibit the Raf/extracellular signal-regulated kinase (Raf/ERK), p38 mitogen-activated protein kinase (p38 MAPK), and focal adhesion kinase/Akt (FAK/Akt) signaling pathways, often through the downregulation of NF-κB activity.[2] Given the structural similarities, it is hypothesized that this compound may exert its biological effects through similar mechanisms.

References

Rhodomyrtosone I and its naturally occurring isomers

An In-depth Technical Guide to Rhodomyrtosone I and its Naturally Occurring Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound belongs to the acylphloroglucinol class of natural products, a group of compounds characterized by their complex chemical structures and significant biological activities. These compounds are predominantly isolated from plants of the Myrtaceae family, with Rhodomyrtus tomentosa being a prominent source. While research has identified a range of Rhodomyrtosone isomers with potent antibacterial, anti-inflammatory, and anticancer properties, specific quantitative data for this compound remains limited in publicly available scientific literature. This guide provides a comprehensive overview of the available information on this compound and its well-studied isomers, including Rhodomyrtone and Rhodomyrtosone B, to serve as a valuable resource for researchers and drug development professionals.

Naturally Occurring Isomers and Their Source

This compound and its isomers are primarily extracted from the leaves of Rhodomyrtus tomentosa, a shrub native to Southern and Southeastern Asia. This plant has a history of use in traditional medicine for treating various ailments, which has prompted scientific investigation into its bioactive constituents. The key isomers and related compounds that have been isolated and characterized include:

-

Rhodomyrtone: A well-studied acylphloroglucinol with significant antibacterial and anti-inflammatory activities.

-

Rhodomyrtosone B: Another prominent isomer with potent antibacterial effects, particularly against Gram-positive bacteria.[1]

-

Tomentosone C: A related acylphloroglucinol with demonstrated antimicrobial properties.[2]

-

Other Isomers: Rhodomyrtosone A, C, D, F, G, and H have also been identified, though they are less extensively studied.

Biological Activities and Quantitative Data

Antibacterial Activity

Rhodomyrtone and Rhodomyrtosone B exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.

Table 1: Minimum Inhibitory Concentrations (MIC) of Rhodomyrtone and Isomers against Various Bacteria

| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |

| Rhodomyrtone | Staphylococcus aureus | ATCC 25923 | 0.39 | [3] |

| Rhodomyrtone | Methicillin-resistant S. aureus (MRSA) | Clinical Isolates | 0.39 - 0.78 | [3] |

| Rhodomyrtone | Streptococcus pyogenes | - | - | [3] |

| Rhodomyrtone | Propionibacterium acnes | - | 0.12 - 0.5 | [4] |

| Rhodomyrtone | Staphylococcus epidermidis | ATCC 35984 | 0.39 | |

| Rhodomyrtosone B | Methicillin-resistant S. aureus (MRSA) | - | 0.62 - 1.25 | |

| Tomentosone C | Staphylococcus aureus | - | 3.66 | [2] |

Cytotoxicity and Anti-inflammatory Activity

Rhodomyrtone has also been evaluated for its effects on mammalian cells and its anti-inflammatory properties.

Table 2: IC50 Values of Rhodomyrtone for Cytotoxicity and Anti-inflammatory Enzyme Inhibition

| Activity | Cell Line / Enzyme | IC50 | Reference |

| Anticancer | H460 (Human Lung Cancer) | 6.12 µM | [5] |

| Anticancer | PC3 (Human Prostate Cancer) | 13.30 µM | [5] |

| Anti-inflammatory (Anticaries) | F-ATPase (S. mutans) | 24 µM | [6] |

| Anti-inflammatory (Anticaries) | Phosphotransferase system (PTS) (S. mutans) | 19 µM | [6] |

| Anti-inflammatory (Anticaries) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (S. mutans) | 23 µM | [6] |

| Anti-inflammatory (Anticaries) | Pyruvate kinase (PK) (S. mutans) | 28 µM | [6] |

Signaling Pathways

The biological effects of Rhodomyrtosone isomers are mediated through their interaction with various cellular signaling pathways.

Antibacterial Mechanism of Action

The primary antibacterial mechanism of Rhodomyrtone and Rhodomyrtosone B is the targeting of the bacterial cell membrane. This interaction leads to a cascade of events culminating in bacterial cell death.

Caption: Antibacterial mechanism of Rhodomyrtosone isomers.

Anti-inflammatory Signaling Pathways

Extracts of Rhodomyrtus tomentosa, rich in acylphloroglucinols, have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. It is highly probable that this compound and its isomers contribute to this activity. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Anti-inflammatory signaling pathways modulated by Rhodomyrtosone isomers.

Experimental Protocols

General Protocol for Isolation of Rhodomyrtosone Isomers from Rhodomyrtus tomentosa

This protocol outlines the general steps for the extraction and isolation of acylphloroglucinols from the leaves of R. tomentosa.

Caption: General workflow for the isolation of Rhodomyrtosone isomers.

Detailed Steps:

-

Extraction: Dried and powdered leaves of Rhodomyrtus tomentosa are macerated with a suitable solvent, typically ethanol or acetone, at room temperature for several days. This process is often repeated to ensure exhaustive extraction.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions, particularly the less polar ones like the n-hexane and ethyl acetate fractions, are subjected to column chromatography on silica gel. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate) is used to separate the different compounds.

-

Purification: Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure isomers.

-

Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Detailed Steps:

-

Preparation of Stock Solution: A stock solution of the test compound (e.g., Rhodomyrtosone isomer) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth with no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

represent a promising class of bioactive compounds with significant potential for the development of new therapeutics, particularly in the area of infectious diseases. While a substantial body of research exists for isomers like Rhodomyrtone and Rhodomyrtosone B, further investigation is critically needed to elucidate the specific biological activities and quantitative data for this compound. This guide provides a foundational understanding of these compounds, summarizing the current knowledge and providing detailed experimental frameworks to facilitate future research in this exciting field. The potent antibacterial activity against resistant pathogens, coupled with their anti-inflammatory properties, underscores the importance of continued exploration of the Rhodomyrtosone family of acylphloroglucinols.

References

- 1. jonuns.com [jonuns.com]

- 2. Antimicrobial acylphloroglucinols from the leaves of Rhodomyrtus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodomyrtone Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of rhodomyrtone isolated from Rhodomyrtus tomentosa (Aiton) Hassk - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Rhodomyrtosone I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtosone I is a member of the acylphloroglucinol class of compounds, a group of natural products isolated from Rhodomyrtus tomentosa (Aiton) Hassk. This plant, commonly known as rose myrtle, has a history of use in traditional medicine across Southeast Asia. Acylphloroglucinols, including the closely related and more extensively studied rhodomyrtone, have demonstrated a wide range of biological activities, including potent antibacterial effects against Gram-positive bacteria, as well as antioxidant and anticancer properties.[1] The structural complexity and therapeutic potential of these compounds make their efficient isolation and purification a critical step for further research and drug development.

This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Rhodomyrtus tomentosa. While a specific protocol for this compound is not explicitly available in the current literature, the following methodology is a comprehensive compilation and adaptation of established procedures for the isolation of structurally similar rhodomyrtosones from the same plant source.[2]

Data Presentation

Quantitative data on the yield and purity of this compound are not available in the reviewed scientific literature. However, for comparative purposes, the following table summarizes reported data for related acylphloroglucinol compounds isolated from Rhodomyrtus tomentosa.

| Compound | Plant Material | Extraction Solvent | Purification Method | Yield (%) | Purity (%) | Reference |

| Rhodomyrtone | Dried Leaves | 95% Ethanol | Column Chromatography | Not Reported | ≥98% (Commercial Standard) | [3] |

| Tomentosone C | Dried Leaves | Ethanol | Column Chromatography | Not Reported | Not Reported | [4] |

| Rhodomyrtosone B | Dried Leaves | Acetone | Column Chromatography | Not Reported | Not Reported | [2] |

| Rhodomyrtone-rich Fraction (F4) | Dried Leaves | 95% Ethanol | Partitioning & Column Chromatography | 48.9% (of fraction) | Not Reported | [5] |

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Rhodomyrtus tomentosa. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying: Air-dry the leaves at room temperature in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction of Crude Acylphloroglucinols

Two primary extraction methods are reported for related compounds, both of which are suitable for obtaining a crude extract containing this compound.

Method A: Ethanolic Maceration [3]

-

Macerate the powdered leaves in 95% ethanol at a ratio of 1:10 (w/v) at room temperature for 72 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Method B: Acetone Extraction [2]

-

Soak the powdered leaves in acetone at room temperature for 24 hours.

-

Filter the extract and repeat the process three times with fresh solvent.

-

Combine the acetone extracts and evaporate the solvent under vacuum to yield the crude acetone extract.

Fractionation of the Crude Extract

To enrich the acylphloroglucinol content, the crude extract is subjected to liquid-liquid partitioning.

-

Suspend the crude extract in a 90% methanol-water solution.

-

Perform successive partitioning with n-hexane to remove nonpolar constituents like fats and waxes. Discard the n-hexane fraction.

-

Subsequently, partition the methanol-water layer with ethyl acetate. The acylphloroglucinols will preferentially move into the ethyl acetate phase.

-

Collect the ethyl acetate fraction and concentrate it to dryness to yield an acylphloroglucinol-enriched fraction.

Chromatographic Purification of this compound

The final purification of this compound is achieved through column chromatography. This is a representative protocol, and optimization of the mobile phase may be required based on thin-layer chromatography (TLC) analysis of the fractions.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

Procedure:

-

Prepare a silica gel column by making a slurry in n-hexane and packing it into a glass column.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the fractions by TLC, using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and visualizing the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

-

Further purify the pooled fractions using repeated column chromatography or preparative TLC if necessary to achieve high purity.

-

Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of this compound.

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for this compound Isolation.

Putative Signaling Pathway

While the specific signaling pathways affected by this compound have not been elucidated, the closely related compound rhodomyrtone is known to target the bacterial cell membrane, leading to a cascade of downstream effects. The following diagram illustrates this proposed mechanism of action, which may be similar for this compound due to structural similarities.

Caption: Proposed Mechanism of Action.

References

- 1. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic Rhodomyrtone: Antibacterial Activity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veterinaryworld.org [veterinaryworld.org]

- 4. Antimicrobial acylphloroglucinols from the leaves of Rhodomyrtus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodomyrtone-rich fractions from Rhodomyrtus tomentosa (Aiton) Hassk. leaves: A potent antimicrobial compound for Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Total Synthesis of Rhodomyrtosone B and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Rhodomyrtosone B, a natural product with significant antibiotic properties, and its analogues. The methodologies outlined are based on established synthetic routes from peer-reviewed literature, offering a guide for the chemical synthesis and exploration of this important class of acylphloroglucinols.

Introduction

Rhodomyrtosone B is a natural product isolated from the plant Rhodomyrtus tomentosa.[1] It belongs to the acylphloroglucinol class of compounds and has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The unique structural features of Rhodomyrtosone B, characterized by a highly oxygenated β-triketone moiety fused to an acylphloroglucinol core, present an interesting synthetic challenge.[1] The development of efficient total synthesis methods is crucial for producing sufficient quantities for biological studies and for generating analogues to explore structure-activity relationships (SAR) and develop new therapeutic agents.[4][5]

This document details two primary synthetic strategies for Rhodomyrtosone B: a sequential approach involving a dehydrative cyclization and a more convergent three-component coupling reaction. Additionally, it provides insights into the synthesis of analogues with modified acyl side chains to enhance antibacterial potency.

I. Total Synthesis of Rhodomyrtosone B

Two effective strategies for the total synthesis of Rhodomyrtosone B have been reported, each with distinct advantages.

A. Strategy 1: Dehydrative Cyclization Approach

This approach involves the synthesis of a key vinylogous acid intermediate followed by an acid-catalyzed dehydrative cyclization to yield Rhodomyrtosone B.

Experimental Workflow:

References

- 1. Divergent Total Syntheses of Rhodomyrtosones A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis of Rhodomyrtone Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodomyrtosone B, a membrane-targeting anti-MRSA natural acylgphloroglucinol from Rhodomyrtus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic Rhodomyrtone: Antibacterial Activity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Rhodomyrtosone B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodomyrtosone B, also referred to as Rhodomyrtone in some literature, is a natural acylphloroglucinol isolated from the leaves of Rhodomyrtus tomentosa.[1][2] This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and perturbation of the membrane potential.[1][2] These characteristics make Rhodomyrtosone B a promising candidate for the development of new antimicrobial agents.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Rhodomyrtosone B, presents a summary of reported MIC values, and illustrates the experimental workflow and the compound's mechanism of action.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values of Rhodomyrtosone B against various bacteria.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.62 - 1.25 | [1][2] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 2.5 | [1][2] |

| Staphylococcus aureus | Clinical Isolates | 0.25 - 8 | [5] |

| Streptococcus pneumoniae | - | 0.125 - 1 | [6] |

| Propionibacterium acnes | - | 0.12 - 0.5 | [6] |

| Clostridium difficile | - | 0.625 - 2.5 | [6] |

Experimental Protocols

The broth microdilution method is a widely accepted and utilized technique for determining the MIC of antimicrobial agents and is the recommended method for Rhodomyrtosone B.[2][7]

Protocol: Broth Microdilution Assay for MIC Determination of Rhodomyrtosone B

1. Materials and Reagents:

-

Rhodomyrtosone B (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and pipettes

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

-

Positive control antibiotic (e.g., vancomycin for MRSA)

-

Negative control (broth and solvent only)

-

Growth indicator dye (e.g., resazurin, optional)

2. Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 625 nm.

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Rhodomyrtosone B Dilutions:

-

Prepare a stock solution of Rhodomyrtosone B in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

-

Perform serial two-fold dilutions of the Rhodomyrtosone B stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

4. Assay Procedure:

-

Add 100 µL of the appropriate Rhodomyrtosone B dilution to the corresponding wells of the 96-well microtiter plate.

-

Add 100 µL of the prepared bacterial inoculum to each well containing the Rhodomyrtosone B dilutions. The final volume in each well will be 200 µL.

-

Include the following controls on each plate:

-

Positive Control: Wells containing a known antibiotic (e.g., vancomycin) and the bacterial inoculum.

-

Negative Control (Sterility Control): Wells containing only sterile CAMHB.

-

Growth Control: Wells containing CAMHB and the bacterial inoculum without any antimicrobial agent.

-

Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve Rhodomyrtosone B and the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.

-

-

Seal the plate and incubate at 37°C for 16-20 hours.

5. Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of Rhodomyrtosone B that completely inhibits visible growth of the bacterium.

-

Optionally, a growth indicator dye like resazurin can be added to each well and incubated for a further 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

-

The results can also be read using a microplate reader at a wavelength of 600 nm.

Visualizations

Caption: Experimental workflow for determining the MIC of Rhodomyrtosone B.

Caption: Proposed mechanism of action of Rhodomyrtosone B.

References

- 1. Scientists Find Medicinal Chemistry of Natural Products Rhodomyrtosone B against Drug-resistant Bacteria----Chinese Academy of Sciences [english.cas.cn]

- 2. Rhodomyrtosone B, a membrane-targeting anti-MRSA natural acylgphloroglucinol from Rhodomyrtus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Basis of Rhodomyrtone Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Rhodomyrtone decreases Staphylococcus aureus SigB activity during exponentially growing phase and inhibits haemolytic activity within membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodomyrtone Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodomyrtone-rich fractions from Rhodomyrtus tomentosa (Aiton) Hassk. leaves: A potent antimicrobial compound for Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]

Application of Rhodomyrtosone I in anti-biofilm formation research

Note to the user: The query specified "Rhodomyrtosone I". However, the vast majority of published research on the anti-biofilm properties of compounds from Rhodomyrtus tomentosa focuses on Rhodomyrtone . While related compounds like Rhodomyrtosone B have been identified, Rhodomyrtone is the most extensively studied for its potent anti-biofilm activity. Therefore, this document provides detailed application notes and protocols based on the available scientific literature for Rhodomyrtone.

Application Notes

Rhodomyrtone, an acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa, has emerged as a promising natural product in the field of antimicrobial research, particularly for its potent activity against biofilm-forming bacteria.[1] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to persistent infections and antibiotic resistance. Rhodomyrtone has demonstrated significant efficacy in both preventing the formation of biofilms and disrupting established ones, making it a valuable tool for researchers in microbiology, infectious diseases, and drug development.

Mechanism of Action

Rhodomyrtone exerts its anti-biofilm effects through a multi-faceted approach. It has been shown to interfere with the synthesis of crucial cellular macromolecules, including proteins and nucleic acids.[2] Furthermore, it can modulate the transcription of genes involved in biofilm formation. For instance, in Staphylococcus aureus and Staphylococcus epidermidis, rhodomyrtone has been observed to reduce the transcription of the atl and ica genes, which are critical for primary attachment and biofilm accumulation, respectively.[3][4]

Some studies also suggest that rhodomyrtone can interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. By disrupting QS signaling, rhodomyrtone can effectively inhibit the establishment of biofilms.

Data Presentation

The following tables summarize the quantitative data on the anti-biofilm and antimicrobial activity of Rhodomyrtone against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Rhodomyrtone

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus (clinical isolates) | 0.25 - 2 | Not specified | [5] |

| Staphylococcus epidermidis (clinical isolates) | 0.25 - 2 | Not specified | [5] |

| Staphylococcus aureus ATCC 25923 | 0.5 | Not specified | [3] |

| Staphylococcus epidermidis O47 | 0.5 | Not specified | [3] |

| Staphylococcus pseudintermedius (clinical isolates) | 0.5 - 2 | 2 - 8 | [2][6] |

| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 | 0.39 - 12.5 | [1] |

| Streptococcus pneumoniae (clinical isolates) | 0.125 - 1 | Not specified | [2] |

| Propionibacterium acnes | 0.125 - 2 | Not specified | [7] |

Table 2: Biofilm Inhibition and Eradication by Rhodomyrtone

| Bacterial Strain | Concentration | Effect | % Inhibition/Reduction | Reference |

| Staphylococcus spp. | 16 x MIC | Reduction of 24h biofilm | Not specified | [5][7] |

| Staphylococcus spp. | 64 x MIC | Destruction of 5-day established biofilm | Not specified | [5][7] |

| Streptococcus mutans | 50 µM | Reduction of biofilm biomass | up to 59% | [8][9] |

| Streptococcus pneumoniae (clinical isolates) | 1/8 x MIC | Inhibition of biofilm formation | Significant (P < 0.05) | [2] |

| Staphylococcus pseudintermedius | Sub-MICs | Inhibition of biofilm formation | Significant (P < 0.05) | [2][6] |

Experimental Protocols

Crystal Violet Assay for Biofilm Inhibition

This protocol is used to quantify the inhibition of biofilm formation by Rhodomyrtone.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

-

Rhodomyrtone stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid or 95% ethanol

-

Microplate reader

Protocol:

-

Prepare a serial dilution of Rhodomyrtone in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 10^6 CFU/mL). Include positive control wells (bacteria without Rhodomyrtone) and negative control wells (medium only).

-

Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 24-48 hours.

-

After incubation, gently remove the planktonic cells by washing the wells twice with PBS.

-

Air-dry the plate.

-

Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 30 minutes at room temperature.

-

Remove the excess stain by washing with PBS.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated using the formula: [1 - (OD570 of treated well / OD570 of control well)] x 100.

Time-Kill Assay

This protocol determines the bactericidal activity of Rhodomyrtone over time.

Materials:

-

Bacterial culture

-

Appropriate growth medium

-

Rhodomyrtone stock solution

-

Sterile test tubes or flasks

-

Incubator shaker

-

Apparatus for serial dilution and plating (e.g., agar plates, spreader)

Protocol:

-

Prepare a bacterial suspension in the logarithmic growth phase and adjust the concentration to approximately 10^6 CFU/mL in fresh growth medium.

-

Add Rhodomyrtone at desired concentrations (e.g., 2x, 4x MIC) to the bacterial suspension. Include a control tube without Rhodomyrtone.

-

Incubate the cultures at the appropriate temperature with shaking.

-

At specific time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each culture.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates until colonies are visible.

-

Count the number of colonies (CFU/mL) for each time point and treatment.

-

Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Mandatory Visualization

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Caption: Proposed Mechanism of Action for Rhodomyrtone's Anti-Biofilm Activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodomyrtone-rich fractions from Rhodomyrtus tomentosa (Aiton) Hassk. leaves: A potent antimicrobial compound for Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejurnal.poltekkes-tjk.ac.id [ejurnal.poltekkes-tjk.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Rhodomyrtus tomentosa (Aiton) Hassk. ethanol extract and rhodomyrtone: a potential strategy for the treatment of biofilm-forming staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jonuns.com [jonuns.com]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of rhodomyrtone isolated from Rhodomyrtus tomentosa (Aiton) Hassk - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Immunomodulatory Effects of Rhodomyrtosone I: Application Notes and Protocols

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Rhodomyrtosone I is a member of the acylphloroglucinol class of compounds, naturally occurring in plants such as Rhodomyrtus tomentosa. While the immunomodulatory activities of Rhodomyrtus tomentosa extracts and its primary active constituent, rhodomyrtone, have been the subject of considerable research, specific data on the immunomodulatory effects of this compound are not extensively available in current scientific literature.

This document, therefore, provides a detailed overview of the known immunomodulatory effects of the closely related and well-studied compound, rhodomyrtone, as a foundational guide for investigating this compound. It is hypothesized that this compound may exhibit similar properties due to structural similarities. The protocols and data presented herein for rhodomyrtone can serve as a robust starting point for the experimental investigation of this compound.

Immunomodulatory Profile of Rhodomyrtone

Rhodomyrtone has demonstrated significant immunomodulatory activities, primarily characterized by its anti-inflammatory properties. It influences the production of key signaling molecules and modulates inflammatory pathways.

Effects on Cytokine Production

Rhodomyrtone has been shown to modulate the expression of various pro-inflammatory and anti-inflammatory cytokines. In various cell models, including macrophages, rhodomyrtone treatment has led to a dose-dependent reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8)[1][2]. Conversely, it has been observed to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10)[3].

Table 1: Effect of Rhodomyrtone on Cytokine Expression

| Cytokine | Cell Type | Stimulant | Effect of Rhodomyrtone | Reference |

| TNF-α | THP-1 Monocytes | Heat-killed MRSA | Down-regulation | [2] |

| IL-1β | Rainbow Trout Head Kidney Macrophages | LPS | Down-regulation | [3] |

| IL-6 | THP-1 Monocytes | Heat-killed MRSA | Up-regulation | [2] |

| IL-8 | Rainbow Trout Head Kidney Macrophages | LPS | Down-regulation | [3] |

| IL-10 | Rainbow Trout Head Kidney Macrophages | - | Up-regulation | [3] |

| TGF-β | Rainbow Trout Head Kidney Macrophages | - | Up-regulation | [3] |

Impact on Inflammatory Mediators

Beyond cytokines, rhodomyrtone also affects other key inflammatory mediators. Studies have demonstrated its ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages[1]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[3].

Table 2: Effect of Rhodomyrtone on Inflammatory Mediators

| Mediator | Enzyme | Cell Type | Stimulant | Effect of Rhodomyrtone | Reference |

| Nitric Oxide (NO) | iNOS | RAW264.7 Macrophages | LPS | Inhibition | [1] |

| Prostaglandin E2 (PGE2) | COX-2 | RAW264.7 Macrophages | LPS | Inhibition | [1] |

Signaling Pathways Modulated by Rhodomyrtone

Rhodomyrtone exerts its immunomodulatory effects by targeting key inflammatory signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Rhodomyrtone has been shown to suppress the activation of NF-κB in response to inflammatory stimuli[1][4]. This is a critical mechanism underlying its anti-inflammatory effects, as NF-κB activation is required for the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and iNOS.

Figure 1: Proposed mechanism of Rhodomyrtone in the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including ERK, p38, and JNK, is another crucial signaling cascade in the inflammatory response. Rhodomyrtone has been found to modulate MAPK signaling, contributing to the decreased expression of inflammatory mediators[4].

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound's immunomodulatory effects, based on established methods for rhodomyrtone.

Cell Culture and Treatment

-

Cell Line: RAW264.7 (murine macrophages) or THP-1 (human monocytes) are suitable cell lines.

-

Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment:

-

Seed cells in appropriate culture plates.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 6-24 hours).

-

Include appropriate vehicle controls (e.g., DMSO).

-

Figure 2: General experimental workflow for in vitro immunomodulatory studies.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After cell treatment, collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).

-

Follow the manufacturer's instructions for the assay protocol.

-

Briefly, coat a 96-well plate with capture antibody.

-

Add standards and samples (supernatants).

-

Add detection antibody, followed by a streptavidin-HRP conjugate.

-

Add substrate solution and stop the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins

-

After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Conclusion

While direct evidence for the immunomodulatory effects of this compound is currently limited, the extensive research on its structural analog, rhodomyrtone, provides a strong rationale and a clear roadmap for its investigation. The protocols and data presented in these application notes offer a comprehensive framework for researchers to explore the potential of this compound as a novel immunomodulatory agent. Future studies should focus on directly assessing the effects of this compound on cytokine production, inflammatory mediator release, and key signaling pathways to elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic Rhodomyrtone: Antibacterial Activity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodomyrtone Modulates Innate Immune Responses of THP-1 Monocytes to Assist in Clearing Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]

- 3. Immunomodulatory effects of Rhodomyrtus tomentosa leaf extract and its derivative compound, rhodomyrtone, on head kidney macrophages of rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving the solubility and stability of Rhodomyrtosone I for assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility and stability of Rhodomyrtosone B for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Rhodomyrtosone B and why is its solubility a challenge?

A1: Rhodomyrtosone B is a natural acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa.[1][2] Like many other natural products, it is a hydrophobic molecule, which leads to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of Rhodomyrtosone B?

A2: Based on studies of the closely related compound Rhodomyrtone, 100% dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Rhodomyrtosone B.[3] It is crucial to ensure the compound is fully dissolved in DMSO before further dilution into aqueous assay media.

Q3: How can I prevent my Rhodomyrtosone B from precipitating in the assay medium?

A3: To prevent precipitation, it is essential to perform serial dilutions of the DMSO stock solution in the aqueous medium. Avoid adding a large volume of the concentrated DMSO stock directly to the aqueous buffer. A common practice is to ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to minimize solvent-induced artifacts and cytotoxicity.

Q4: What are the typical signs of compound precipitation in my assay plate?

A4: Visual signs of precipitation include cloudiness, turbidity, or the formation of visible particles in the wells of your microplate. This can often be observed by holding the plate up to a light source. Spectrophotometric readings at wavelengths around 600-700 nm can also be used to detect light scattering caused by precipitates.

Q5: How does Rhodomyrtosone B exert its biological activity?

A5: Rhodomyrtosone B exhibits its antibacterial effects primarily by targeting and disrupting the bacterial cell membrane.[1][2] This leads to increased membrane permeability and perturbation of the membrane potential.[1][2] Studies on the related compound Rhodomyrtone suggest it may also modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in mammalian cells.

Troubleshooting Guide

This guide addresses common problems encountered when working with Rhodomyrtosone B and other hydrophobic compounds in assays.

| Problem | Possible Cause | Recommended Solution |

| Compound precipitates upon dilution in aqueous buffer. | The compound's solubility limit in the final assay buffer has been exceeded. | - Prepare a higher concentration stock solution in 100% DMSO. - Perform serial dilutions in the assay buffer, ensuring thorough mixing at each step. - Decrease the final concentration of Rhodomyrtosone B in the assay. - Increase the final percentage of DMSO in the assay medium (be mindful of potential solvent effects on your cells or target). |

| Inconsistent results between replicate wells. | Uneven dissolution or precipitation of the compound. | - Vortex the stock solution thoroughly before each use. - After adding the compound to the assay plate, mix gently by pipetting up and down or by using a plate shaker. - Visually inspect each well for any signs of precipitation before starting the assay. |

| High background signal or assay interference. | Compound aggregation or interference with the assay readout (e.g., fluorescence quenching or enhancement). | - Include a "compound-only" control (assay buffer + Rhodomyrtosone B) to measure any intrinsic signal from the compound. - Test the effect of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. - If using a fluorescence-based assay, run a spectrum of the compound to check for overlapping excitation or emission wavelengths with your fluorescent probe. |

| Loss of compound activity over time. | Instability of the compound in the stock solution or assay medium. | - Prepare fresh stock solutions regularly and store them appropriately (see stability section). - Minimize the time the compound is in the aqueous assay buffer before the experiment is initiated. - Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. |

| No observable biological effect. | The compound concentration is too low, or the compound has degraded. | - Confirm the concentration and purity of your Rhodomyrtosone B stock. - Test a wider range of concentrations in your assay. - Prepare a fresh stock solution from a new batch of the compound. |

Data Presentation

Solubility of Rhodomyrtosone B (Qualitative)

While specific quantitative solubility data for Rhodomyrtosone B is limited in the literature, the following table provides a general guide based on the known properties of acylphloroglucinols and the related compound Rhodomyrtone.

| Solvent | Solubility | Notes |

| Water | Insoluble | Rhodomyrtone, a closely related compound, is not soluble in water.[3] |

| Phosphate-Buffered Saline (PBS) | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[3] |

| Ethanol | Likely Soluble | Many natural products are soluble in ethanol. |

| Methanol | Likely Soluble | |

| Dichloromethane (DCM) | Likely Soluble | |

| Chloroform | Likely Soluble |

Stability of Rhodomyrtosone B Stock Solutions (General Recommendations)

| Storage Condition | Recommended Duration | Notes |

| -20°C in 100% DMSO | Up to 6 months | For long-term storage, aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light. |

| 4°C in 100% DMSO | Up to 1 month | For short-term storage. Protect from light. |

| Room Temperature in Assay Buffer | A few hours | It is recommended to prepare working solutions fresh for each experiment. |

Experimental Protocols

Detailed Methodology: Preparation of Rhodomyrtosone B for In Vitro Assays

This protocol provides a step-by-step guide for preparing Rhodomyrtosone B solutions to minimize solubility issues.

Materials:

-

Rhodomyrtosone B (solid powder)

-

100% Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, light-protected microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Prepare a 10 mM Stock Solution:

-

Calculate the required mass of Rhodomyrtosone B to prepare a 10 mM stock solution in your desired volume of DMSO.

-

Weigh the solid Rhodomyrtosone B into a sterile, light-protected microcentrifuge tube.

-

Add the calculated volume of 100% DMSO.

-

Vortex the solution for at least 2 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

-

-

Storage of Stock Solution:

-

Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in 100% DMSO to prepare intermediate concentrations if needed.

-

For the final dilution into your aqueous assay buffer, ensure that the volume of DMSO added is minimal to keep the final DMSO concentration in the assay below 0.5%. For example, to achieve a 10 µM final concentration, you can add 1 µL of a 1 mM intermediate stock to 99 µL of assay medium.

-

Mix the final working solution thoroughly by gentle pipetting immediately after adding the DMSO solution to the aqueous buffer.

-

Detailed Methodology: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of Rhodomyrtosone B against bacteria.[1]

Materials:

-

Rhodomyrtosone B stock solution (e.g., 1 mg/mL in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Plate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Dilute the overnight bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Prepare Serial Dilutions of Rhodomyrtosone B:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the Rhodomyrtosone B stock solution to the first well and mix well by pipetting. This will be your highest concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculate the Plate:

-

Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determine the MIC:

-

The MIC is the lowest concentration of Rhodomyrtosone B that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

-

Mandatory Visualization

Caption: Experimental workflow for using Rhodomyrtosone B in in vitro assays.

Caption: Potential modulation of MAPK and NF-κB signaling pathways by Rhodomyrtosone B.

References

- 1. Rhodomyrtosone B, a membrane-targeting anti-MRSA natural acylgphloroglucinol from Rhodomyrtus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scientists Find Medicinal Chemistry of Natural Products Rhodomyrtosone B against Drug-resistant Bacteria----Chinese Academy of Sciences [english.cas.cn]

- 3. Rhodomyrtone: a new anti-Staphylococcus aureus agent against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing extraction yield of Rhodomyrtosone I from plant material

Technical Support Center: Optimizing Rhodomyrtosone I Extraction

Welcome to the technical support center for the extraction of this compound from plant material, primarily Rhodomyrtus tomentosa. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting this compound?

A1: The most frequently cited method for this compound extraction is maceration using 95% ethanol.[1][2] This technique involves soaking the dried, powdered plant material in the solvent for an extended period, typically several days, at room temperature.[1][2] For a more environmentally friendly and potentially faster extraction, ultrasound-assisted extraction (UAE) using solvents like propylene glycol has also been explored.[3][4][5]

Q2: How can I quantify the amount of this compound in my extract?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying this compound.[6][7][8] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[6][7] Detection is commonly set at a wavelength of 254 nm.[9]

Q3: What are the key parameters to consider for optimizing the extraction yield?

A3: To maximize the yield of this compound, you should consider optimizing the following parameters:

-

Solvent Choice: Ethanol (95%) is a common and effective solvent.[1][2] Propylene glycol has been identified as a promising green alternative.[3][5]

-

Temperature: For ultrasound-assisted extraction with propylene glycol, a temperature of 30°C was found to be optimal for extracting phenolic compounds.[3][5]

-

Extraction Time: An extraction time of 40 minutes was optimal for UAE with propylene glycol.[3][5]

-

Solid-to-Liquid Ratio: A ratio of 0.05 g/mL was determined to be optimal for UAE with propylene glycol.[3][5]

Q4: Is this compound stable during extraction and storage?

A4: this compound stability is a critical factor. Bench-top stability studies have shown that it can be stable at concentrations of 0.1 and 100 µg/mL.[8][10] However, exposure to high temperatures, extreme pH, or light could potentially lead to degradation. It is advisable to store extracts in a cool, dark place.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield of this compound | 1. Incomplete extraction. 2. Inappropriate solvent selection. 3. Suboptimal extraction parameters (time, temperature). 4. Degradation of the compound. | 1. Ensure the plant material is finely ground. Repeat the extraction process multiple times with fresh solvent.[1] 2. Use 95% ethanol for maceration. Consider trying alternative methods like UAE with propylene glycol.[1][3][5] 3. Optimize extraction time and temperature. For UAE, refer to the optimal conditions mentioned in the FAQs.[3][5] 4. Avoid high temperatures and prolonged exposure to light during extraction and processing. |

| Presence of Impurities in the Extract | 1. Co-extraction of other plant metabolites. 2. Inadequate filtration post-extraction. | 1. Further purification steps, such as column chromatography, are necessary to isolate pure this compound.[11] 2. Use appropriate filter paper or membranes to clarify the extract after maceration or other extraction methods. |

| Inconsistent Results Between Batches | 1. Variation in the quality of plant material. 2. Inconsistent extraction procedure. | 1. Source plant material from a reliable supplier and ensure proper identification. A voucher specimen should be kept for reference.[1][2] 2. Standardize the entire extraction protocol, including solvent volume, extraction time, temperature, and agitation. |

| Difficulty in Dissolving the Extract for Analysis | This compound is insoluble in water. | The extract and the purified compound can be dissolved in 100% dimethyl sulfoxide (DMSO). |

Data Presentation

Table 1: Comparison of Different Extraction Solvents for Rhodomyrtus tomentosa Leaves

| Solvent | Extraction Yield | Antioxidant Activity (IC50) | Tyrosinase Inhibitory Activity (IC50) |

| Ethanol | Highest | Strong | Strong |

| Water | Lower than Ethanol | Moderate | Moderate |

| Ethyl Acetate | Lower than Ethanol | Weak | Weak |

| Chloroform | Lower than Ethanol | Weak | Weak |

| Propylene Glycol | High | Strong | Strong |

Note: This table is a qualitative summary based on findings that ethanolic extracts showed the highest extraction yield and activity compared to water, ethyl acetate, and chloroform. Propylene glycol also demonstrated a high capacity for extraction and bioactivity.[5]

Experimental Protocols

Protocol 1: Ethanolic Maceration for this compound Extraction

-

Plant Material Preparation:

-

Collect fresh leaves of Rhodomyrtus tomentosa.

-

Dry the leaves in a shaded, well-ventilated area until brittle.

-

Grind the dried leaves into a fine powder.

-

-

Extraction:

-

Weigh 800 g of the ground, dried leaves.

-

Place the powder in a large container and add a sufficient volume of 95% ethanol to fully submerge the material.

-

Macerate at room temperature (25°C) for 7 days, with occasional agitation.[1]

-

After 7 days, filter the mixture to separate the extract from the plant debris.

-

Repeat the maceration process with the plant residue two more times using fresh 95% ethanol.[1]

-

Pool the filtrates from all three extractions.

-

-

Concentration:

-

Concentrate the pooled ethanolic extract using a rotary evaporator to remove the solvent and obtain a crude extract.

-

Protocol 2: Ultrasound-Assisted Extraction (UAE) with Propylene Glycol

-

Plant Material Preparation:

-

Prepare dried, powdered leaves of Rhodomyrtus tomentosa as described in Protocol 1.

-

-

Extraction:

-

Separation and Concentration:

-

After sonication, separate the extract from the solid plant material by centrifugation and filtration.

-

The resulting propylene glycol extract, rich in phenolic compounds including this compound, is ready for analysis or further purification.

-

Visualizations

Caption: General workflow for the extraction and analysis of this compound.

Caption: Troubleshooting logic for addressing low extraction yields.

References

- 1. veterinaryworld.org [veterinaryworld.org]

- 2. Rhodomyrtone as a New Natural Antibiotic Isolated from Rhodomyrtus tomentosa Leaf Extract: A Clinical Application in the Management of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jppres.com [jppres.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Antibiotic, Rhodomyrtone: Pharmacokinetic Studies in a Murine Model and Optimization and Validation of High-Performance Liquid Chromatographic Method for Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic Rhodomyrtone: Antibacterial Activity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Investigating Rhodomyrtosone I Resistance in Staphylococcus aureus

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Rhodomyrtosone I in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in S. aureus?

A1: The primary mechanism of acquired resistance to this compound in S. aureus is due to a single point mutation in the farR gene.[1][2][3][4] This gene encodes the FarR protein, a transcriptional regulator. The mutation, often a Cys116Arg substitution, alters the function of FarR, leading to the de-repression and subsequent overexpression of the divergently transcribed farE gene.[1][4] FarE is an efflux pump that expels phospholipids, specifically phosphatidylglycerol (PG), from the cell.[1][2][3] These excess phospholipids in the cell envelope and supernatant are believed to interact with and sequester this compound, preventing it from reaching its target, the cytoplasmic membrane.[1][2]

Q2: What is the target of this compound in S. aureus?

A2: this compound targets the cytoplasmic membrane of S. aureus.[2][4][5] It disrupts the membrane potential and integrity, leading to the leakage of cellular components like ATP and cytoplasmic proteins.[2][4] It has been shown to inhibit the synthesis of multiple macromolecules, including DNA, RNA, proteins, and cell wall components, which is likely a downstream effect of membrane disruption.[6][7]

Q3: How can I determine if my S. aureus isolate is resistant to this compound?

A3: Resistance can be determined by measuring the Minimum Inhibitory Concentration (MIC) of this compound against your S. aureus isolate using standard methods like broth microdilution.[5] A significant increase in the MIC compared to a susceptible control strain (e.g., S. aureus HG001) is indicative of resistance. For instance, a wild-type strain might have an MIC of 0.5 µg/mL, while a resistant mutant can exhibit an MIC greater than 128 µg/mL.[1]

Q4: Can resistance to this compound be induced in the laboratory?

A4: Yes, this compound-resistant mutants can be selected for in the laboratory by subculturing susceptible S. aureus strains in the presence of sub-lethal concentrations of the compound.[1] However, some studies have reported that stepwise isolation of resistant strains was not induced even after numerous passages, suggesting the frequency of resistance development might be low.[8]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Unexpectedly high MIC values for this compound against a supposedly susceptible S. aureus strain. | 1. Spontaneous mutation in the farR gene.2. Contamination of the bacterial culture.3. Inaccurate concentration of this compound stock solution. | 1. Sequence the farR gene of the isolate to check for mutations.2. Perform a purity check of your bacterial culture.3. Verify the concentration of your this compound stock solution using a validated method like HPLC.[9] |

| Loss of this compound activity in experimental assays. | 1. Binding of this compound to certain plastics or media components.2. Degradation of the compound. | 1. Use low-binding labware.2. Prepare fresh solutions of this compound for each experiment and protect from light. |

| Inconsistent results in time-kill assays. | 1. Variation in inoculum density.2. Incomplete neutralization of this compound during sampling. | 1. Ensure a standardized inoculum is used for all experiments.2. Validate your method for neutralizing the antimicrobial carryover effect. |

| Failure to amplify the farR or farE genes via PCR. | 1. Poor DNA quality.2. Incorrect primer design. | 1. Use a validated DNA extraction protocol for S. aureus.2. Verify primer sequences and annealing temperatures. |

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against S. aureus

| Strain | Genotype | MIC (µg/mL) | MBC (mg/L) | Reference(s) |

| S. aureus HG001 (Wild-Type) | farR wild-type | 0.5 | - | [1] |

| S. aureus RomR | farRCys116Arg | >128 | - | [1] |

| MRSA (110 blood isolates) | - | 1 (MIC90) | 4 (MBC90) | [5] |

| VISA | - | 1 (MIC90) | 4 (MBC90) | [5] |

| VRSA | - | 1 (MIC90) | 4 (MBC90) | [5] |

Table 2: Impact of farE Deletion on this compound Susceptibility

| Strain | Relevant Genotype | Growth in 8 µg/mL this compound | Reference(s) |

| S. aureus HG001 | Wild-Type | Inhibited for ~12 hours, then resumed | [1] |

| S. aureus HG001 ΔfarE | farE deletion | Inhibited for the entire 24-hour period | [1] |

| S. aureus RomR | farR mutant | Unaffected | [1] |

| S. aureus RomR ΔfarE | farR mutant, farE deletion | Inhibited for ~15 hours, then resumed | [1] |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

-

Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture S. aureus overnight on a suitable agar plate. Suspend colonies in saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Incubation: Inoculate the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

Time-Kill Assay

-

Preparation: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).[8]

-

Inoculation: Inoculate the tubes with a standardized S. aureus suspension to a final density of approximately 5 x 105 CFU/mL. Include a drug-free growth control.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

-

Quantification: Perform serial dilutions of the aliquots and plate onto a suitable agar medium. Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time.

Sequencing of the farR Gene

-